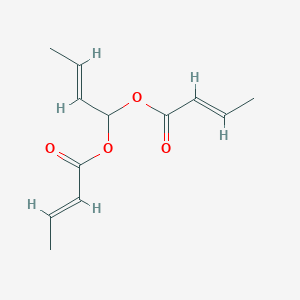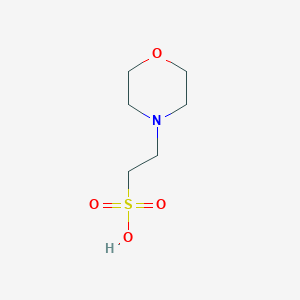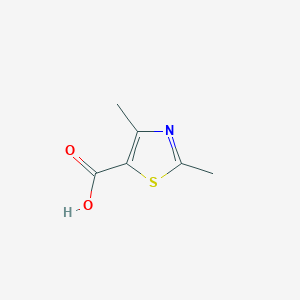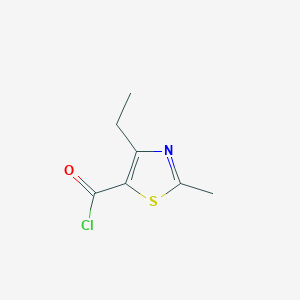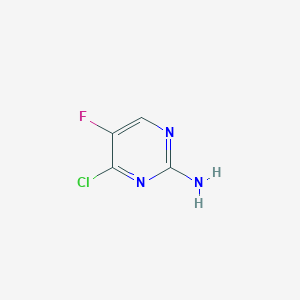
1,5-Dibromoheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dibromoheptane is a chemical compound with the molecular formula C7H14Br2. It is a colorless liquid with a strong and pungent odor. This compound is widely used in organic synthesis due to its unique properties.
Mécanisme D'action
The mechanism of action of 1,5-Dibromoheptane is not fully understood. It is believed to act as an alkylating agent, reacting with nucleophilic groups such as amino, hydroxyl, and thiol groups. This reaction can lead to the formation of covalent bonds between the compound and the nucleophilic group. This can result in changes in the structure and function of the biomolecules.
Effets Biochimiques Et Physiologiques
1,5-Dibromoheptane has been shown to have toxic effects on living organisms. It can cause damage to the liver, kidneys, and lungs. It has also been shown to have mutagenic and carcinogenic properties. The exact mechanism of these effects is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,5-Dibromoheptane in lab experiments include its availability, low cost, and ease of synthesis. It is also a versatile compound that can be used in a variety of reactions. However, its toxic properties make it difficult to work with and require special precautions to be taken.
Orientations Futures
There are several future directions for the use of 1,5-Dibromoheptane in scientific research. One area of interest is in the development of new pharmaceuticals and agrochemicals. 1,5-Dibromoheptane can be used as a building block for the synthesis of these compounds. Another area of interest is in the development of new polymers and resins. The unique properties of 1,5-Dibromoheptane make it a valuable compound for the development of new materials. Further research is needed to fully understand the mechanisms of action and toxic effects of this compound.
Méthodes De Synthèse
1,5-Dibromoheptane can be synthesized through the reaction of 1-heptene with bromine in the presence of a catalyst. This reaction is known as halogenation and is a common method for the synthesis of alkyl halides. The reaction can be represented by the following equation:
C7H14 + Br2 → C7H14Br2
This reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform. The yield of 1,5-Dibromoheptane can be improved by controlling the reaction conditions such as temperature, pressure, and concentration of reactants.
Applications De Recherche Scientifique
1,5-Dibromoheptane is widely used in organic synthesis as a building block for the synthesis of various compounds. It is used in the synthesis of surfactants, pharmaceuticals, and agrochemicals. It is also used in the preparation of polymers and resins. The unique properties of 1,5-Dibromoheptane make it a valuable compound for scientific research.
Propriétés
Numéro CAS |
1622-10-2 |
|---|---|
Nom du produit |
1,5-Dibromoheptane |
Formule moléculaire |
C7H14Br2 |
Poids moléculaire |
257.99 g/mol |
Nom IUPAC |
1,5-dibromoheptane |
InChI |
InChI=1S/C7H14Br2/c1-2-7(9)5-3-4-6-8/h7H,2-6H2,1H3 |
Clé InChI |
PKEIGZIZGNPNLM-UHFFFAOYSA-N |
SMILES |
CCC(CCCCBr)Br |
SMILES canonique |
CCC(CCCCBr)Br |
Synonymes |
1,5-dibromoheptane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



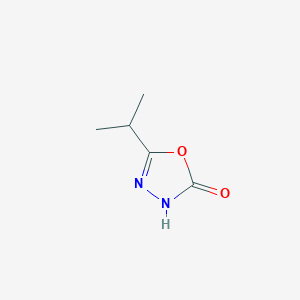
![3-Ethyl-4,8-dioxabicyclo[5.1.0]octane](/img/structure/B157371.png)
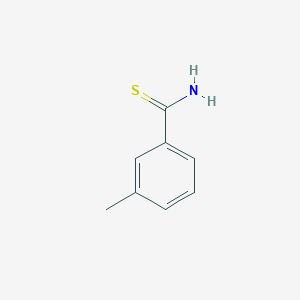
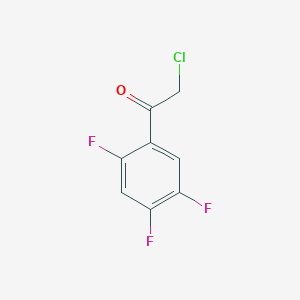
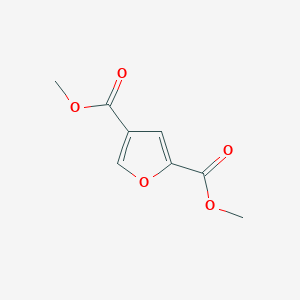
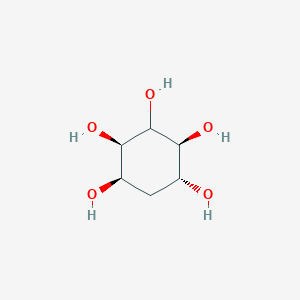
![Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI)](/img/structure/B157379.png)
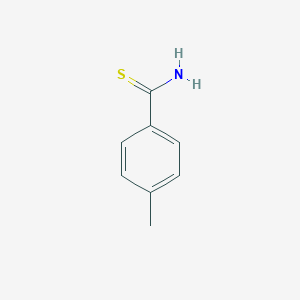
![3-([1,1'-Biphenyl]-4-yloxy)propane-1,2-diol](/img/structure/B157382.png)
